molecular formula C6H9NO2S B12871114 3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide

3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide

Cat. No.: B12871114
M. Wt: 159.21 g/mol
InChI Key: FTZBICPRXKQNHA-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,4-c]pyrrole precursor with an oxidizing agent to introduce the dioxide functionality. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the dioxide functionality to other forms, such as sulfides or thiols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that may include acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes in microbial metabolism, while its anticancer properties could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-c]pyrrole: A related compound without the dioxide functionality.

    Thieno[3,4-b]pyridine: A similar heterocyclic compound with a nitrogen atom in a different position.

    Thiophene: A simpler sulfur-containing heterocycle.

Uniqueness

3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide is unique due to its fused ring system and the presence of both sulfur and nitrogen atoms. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industry.

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide

InChI

InChI=1S/C6H9NO2S/c8-10(9)3-5-1-7-2-6(5)4-10/h7H,1-4H2

InChI Key

FTZBICPRXKQNHA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)CS(=O)(=O)C2

Origin of Product

United States

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